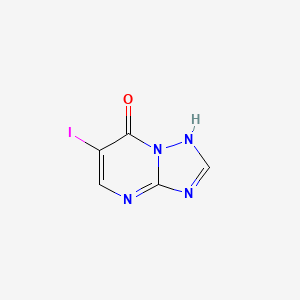
OC=1N2N=CN=C2N=CC1I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine and has been studied extensively for its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity and therapeutic applications.
Medicine: It is being investigated for its potential use in drug development and treatment of various diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.
Métodos De Preparación
The synthesis of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves several steps. One common method is the condensation of ketones and hydroxylamines to form exocyclic, acyclic, and α,β-unsaturated ketonitrones. This reaction can be carried out under simple thermal conditions, such as using t-BuOH at 110°C . Another method involves the reaction of N-alkylhydroxylamines with monosubstituted allenes to yield nitrones and oximes . Industrial production methods often involve the use of magnesium iodide (MgI2) and sodium hydride (NaH) for hydromagnesiation of 1,3-enynes, followed by downstream functionalization with organo nitro compounds .
Análisis De Reacciones Químicas
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone in a biphasic basic medium.
Reduction: It can be reduced using Ir-catalyzed reductive formation from N-hydroxyamides.
Substitution: The compound can undergo substitution reactions with nitrosoarenes under mild conditions.
Common reagents used in these reactions include Oxone, Ir-catalysts, and nitrosoarenes. Major products formed from these reactions include nitrones, oximes, and various substituted derivatives .
Mecanismo De Acción
The mechanism of action of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes and activation of signaling pathways .
Comparación Con Compuestos Similares
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Nitrones: These compounds undergo similar chemical reactions but have different biological activities.
Oximes: These compounds are formed through similar synthetic routes but have distinct chemical properties.
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPZQKRRXDMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
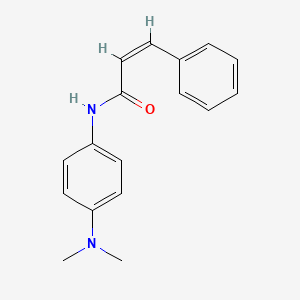
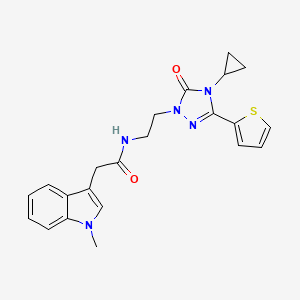
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
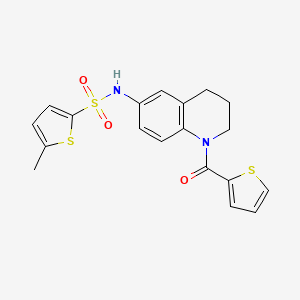


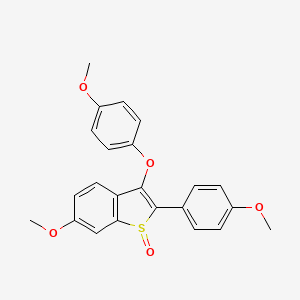

![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)
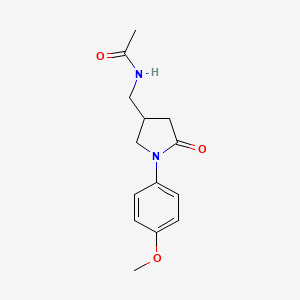
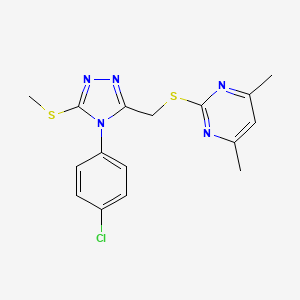
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2367612.png)
